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Introduction

The Solvent Retention Capacity (SRC) test is a valuable diagnostic tool for predicting the
functional performance of wheat flour in various baking applications.[1][2] Developed in the
late 1980s, this method assesses the ability of flour's key functional components—glutenins,
damaged starch, and pentosans—to absorb and retain specific solvents.[1][2] The resulting
SRC profile provides a unique "fingerprint" of the flour, offering insights into its potential for
producing high-quality bread, cookies, crackers, and cakes.[3] This document provides detailed
application notes and a comprehensive protocol for conducting the SRC test, aimed at
researchers, scientists, and professionals in the food and drug development industries.

The SRC test utilizes four distinct solvents: deionized water, 5% (w/w) sodium carbonate
solution, 50% (w/w) sucrose solution, and 5% (w/w) lactic acid solution. Each solvent
preferentially interacts with specific flour components, allowing for a differential assessment of
their functional contributions.

o Water SRC: Provides a baseline measurement of the overall water absorption capacity of the
flour, influenced by all hydrophilic components.
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e Sodium Carbonate SRC: Primarily indicates the extent of starch damage incurred during the
milling process.

e Sucrose SRC: Correlates with the functionality of pentosans (arabinoxylans).
o Lactic Acid SRC: Reflects the strength and swelling capacity of the glutenin network.

By analyzing the pattern of the four SRC values, a comprehensive flour quality profile can be
established, enabling the prediction of its performance in specific baking processes.

Data Presentation: Interpreting SRC Values for Flour
Functionality

The interpretation of SRC data is crucial for predicting flour performance. The following tables
summarize typical SRC values for different types of flour and their correlation with key baking
quality parameters.

Table 1: Typical SRC Values for Different Flour Types

Sodium ] . ]
Water SRC Sucrose Lactic Acid Primary
Flour Type Carbonate T
(%) SRC (%) SRC (%) Application
SRC (%)
Soft Wheat )
Cookies,
Flour
_ <51 <64 <89 > 87 Crackers,
(Cookie/Crac )
Pastries
ker)
Hard Wheat Bread, Buns,
57 - 65 72 - 80 96 - 105 > 100
Flour (Bread) Hard Rolls
All-Purpose General
54 - 60 68 - 75 90 - 98 90 - 105 _
Flour Baking

Table 2: Correlation of SRC Values with Cookie Quality (Sugar-Snap Cookies)
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SRC Parameter

Correlation with Cookie
Spread Diameter

Interpretation

Higher water absorption leads

Water SRC Negative

to less spread.

Increased starch damage
Sodium Carbonate SRC Negative results in reduced cookie

spread.

Sucrose SRC

Strong Negative

Higher pentosan functionality
restricts spread. A primary

predictor of cookie diameter.[4]

Lactic Acid SRC

Weak Positive

Stronger gluten can slightly
increase spread, but the effect
is less pronounced than other

parameters.

Table 3: Correlation of SRC Values with Bread Quality (Pan Bread)
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Correlation with Bread .
SRC Parameter Interpretation
Loaf Volume

Optimal water absorption is
Water SRC Positive necessary for proper dough

development and volume.

Excessive starch damage can
Sodium Carbonate SRC Negative lead to sticky dough and
reduced loaf volume.

High pentosan content can

compete for water, negatively

Sucrose SRC Negative ) ]
impacting gluten development
and volume.
A higher lactic acid SRC
indicates stronger gluten,
Lactic Acid SRC Strong Positive which is essential for gas

retention and achieving a high

loaf volume.[5]

Experimental Protocol: Solvent Retention Capacity
(SRC) Test

This protocol is based on the AACC International Approved Method 56-11.02.[6][7]
1. Materials and Reagents

e Flour sample: Conditioned to room temperature.

o Deionized water

e Sodium carbonate solution (5% w/w): Dissolve 50 g of anhydrous sodium carbonate in 950 g
of deionized water.

e Sucrose solution (50% w/w): Dissolve 500 g of sucrose in 500 g of deionized water. Prepare
at least 12 hours in advance to ensure complete dissolution.
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Lactic acid solution (5% w/w): Based on the purity of the lactic acid reagent, calculate the
required amount to yield a 5% solution. For example, if the lactic acid concentration is 88%,
you would need 56.8 g (50 / 0.88) of the reagent mixed with 943.2 g of deionized water.

50 mL centrifuge tubes with screw caps
Analytical balance (accurate to 0.001 g)
Vortex mixer
Laboratory shaker/rocker
Centrifuge (capable of 1000 x g)
Timer
. Procedure
Preparation:

o Label four centrifuge tubes for each flour sample with the solvent name (Water, Na2CO3,
Sucrose, Lactic Acid).

o Weigh 5.00 g (x 0.05 g) of the flour sample into each of the four labeled centrifuge tubes.
o Record the exact weight of the flour.

Solvent Addition and Hydration:

o Add 25.0 g (£ 0.05 g) of the corresponding solvent to each tube.

o Immediately after adding the solvent, securely cap the tube and vortex for 5 seconds to
fully suspend the flour.

o Place the tubes on a laboratory shaker and agitate gently for 20 minutes.
Centrifugation:

o After the 20-minute hydration period, transfer the tubes to the centrifuge.
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o Centrifuge the tubes at 1000 x g for 15 minutes.

e Decanting and Draining:
o Carefully remove the tubes from the centrifuge.
o Decant the supernatant from each tube, being careful not to disturb the precipitated pellet.
o Invert the tubes at a 45° angle and allow them to drain for 10 minutes.
e Weighing and Calculation:
o After draining, carefully wipe the excess liquid from the rim of the tubes.
o Weigh the tubes containing the pellets.
o Calculate the Solvent Retention Capacity for each solvent using the following formula:
SRC (%) =[ (Wet Pellet Weight - Flour Weight) / Flour Weight ] x 100
Adjust the flour weight to a 14% moisture basis for standardized results.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships in the
SRC test.
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Fig. 1. Experimental workflow for the Solvent Retention Capacity (SRC) test.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Predicting Flour Functionality: The Solvent Retention
Capacity (SRC) Test]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1176673#solvent-retention-capacity-test-for-
predicting-flour-functionality]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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